(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE
Overview
Description
(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring
Preparation Methods
The synthesis of (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with ammonia or an amine source under specific conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a simpler amine.
Scientific Research Applications
(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
(3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE can be compared with similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]methanamine: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can significantly alter the compound’s properties.
1-[3-Chloro-4-(methoxy)phenyl]methanamine: The methoxy group is less electronegative than the trifluoromethoxy group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDZNSGNUXERC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696836 | |
Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-60-3 | |
Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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